molecular formula C16H21N3 B14919655 3-(2-hexyl-1H-benzimidazol-1-yl)propanenitrile

3-(2-hexyl-1H-benzimidazol-1-yl)propanenitrile

Cat. No.: B14919655
M. Wt: 255.36 g/mol
InChI Key: OCEKYUJEMXEEBJ-UHFFFAOYSA-N
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Description

3-(2-Hexyl-1H-benzimidazol-1-yl)propanenitrile is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a hexyl group and a propanenitrile moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hexyl-1H-benzimidazol-1-yl)propanenitrile typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the hexyl group and the propanenitrile moiety. One common method involves the reaction of o-phenylenediamine with hexyl aldehyde in the presence of an acid catalyst to form the intermediate benzimidazole. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hexyl-1H-benzimidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Hexylbenzimidazolylpropanamine.

    Substitution: Various alkyl or aryl-substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Hexyl-1H-benzimidazol-1-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hexyl-1H-benzimidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The hexyl group and propanenitrile moiety may enhance the compound’s lipophilicity and ability to cross cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hexyl-1H-benzimidazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of the hexyl group and propanenitrile moiety can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

3-(2-hexylbenzimidazol-1-yl)propanenitrile

InChI

InChI=1S/C16H21N3/c1-2-3-4-5-11-16-18-14-9-6-7-10-15(14)19(16)13-8-12-17/h6-7,9-10H,2-5,8,11,13H2,1H3

InChI Key

OCEKYUJEMXEEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC2=CC=CC=C2N1CCC#N

Origin of Product

United States

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